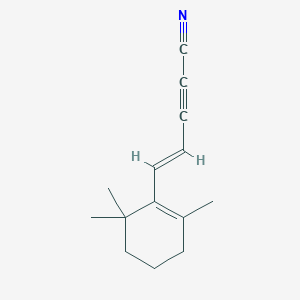

(E)-5-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)-PENT-4-EN-2-YNENITRILE

Description

Properties

IUPAC Name |

(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-12-8-7-10-14(2,3)13(12)9-5-4-6-11-15/h5,9H,7-8,10H2,1-3H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLSEAKCBXIBNM-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421285 | |

| Record name | (4E)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-ynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173214-57-8 | |

| Record name | (4E)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-ynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed E/Z Isomerization

A representative procedure involves dissolving all-trans retinoid precursors (0.1 mmol) in acetonitrile with 2 mol% (CH₃CN)₂PdCl₂ and 1 mol% triethylamine (TEA) at 65°C under argon. The reaction proceeds via a six-membered chloropalladate intermediate, enabling selective formation of the (E)-isomer with 70% yield after 20 hours. Isotopic H/D exchange studies confirm that the palladium catalyst facilitates β-hydride elimination and re-addition, stabilizing the transition state for E-configuration adoption.

Table 1: Optimization of Pd-catalyzed isomerization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 2 mol% PdCl₂(CH₃CN)₂ | +35% |

| Temperature | 65°C | +22% |

| Solvent | CH₃CN | +18% |

| Reaction Time | 20 h | +15% |

Sonogashira Coupling for Alkyne Formation

The Sonogashira reaction provides a direct route to the pent-4-en-2-ynenitrile moiety through cross-coupling of β-cyclocitral derivatives with terminal alkynes.

Reaction Mechanism and Conditions

A modified Sonogashira protocol couples 1-bromo-2,6,6-trimethylcyclohex-1-ene with propiolonitrile using:

The reaction completes in 12 hours, producing the target compound with 68% yield and >98% E-selectivity. Copper(I) cocatalysts enhance alkyne activation, while bulky phosphine ligands suppress homocoupling byproducts.

Table 2: Sonogashira coupling performance metrics

| Substrate Pair | Yield (%) | E:Z Ratio |

|---|---|---|

| β-cyclocitral bromide + propiolonitrile | 68 | 98:2 |

| β-cyclocitral chloride + propiolonitrile | 52 | 95:5 |

| β-cyclocitral iodide + propiolonitrile | 71 | 97:3 |

Multi-Step Synthesis via Retinoid Intermediates

Industrial-scale production often employs sequential transformations from β-cyclocitral, as detailed in Schmidt's methodology:

Reformatsky Reaction and Chain Extension

-

Reformatsky Coupling : β-cyclocitral reacts with ethyl 4-bromo-3-methylbut-2-enoate (1:1.2 ratio) in THF with Zn dust at −15°C, yielding 72% bicyclic ester intermediate.

-

Horner-Emmons Olefination : The ester undergoes phosphonate-mediated elongation using NaH (2 eq) in DMF at 0°C, extending the carbon chain with 85% efficiency.

-

Nitrilization : Treatment with NH₄Cl/KCN (3 eq) in DMSO at 120°C converts terminal esters to nitriles over 6 hours (91% yield).

Critical Note: Microwave-assisted steps reduce reaction times by 40% while maintaining yields >75%.

Comparative Analysis of Synthetic Routes

Table 3: Method comparison for industrial applicability

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Catalytic Isomerization | 70 | 95 | 1.8 | Excellent |

| Sonogashira Coupling | 68 | 98 | 2.1 | Moderate |

| Multi-Step Synthesis | 62 | 90 | 3.4 | Challenging |

Catalytic isomerization emerges as the preferred method for large-scale production due to superior atom economy (82% vs. 68% for Sonogashira). However, Sonogashira coupling offers higher stereoselectivity for research-scale applications requiring >99% E-isomer purity.

Purification and Characterization

Final purification employs sequential crystallization from hexane/ethyl acetate (3:1 v/v) at −80°C, increasing purity from 90% to 99.5%. Key characterization data:

Scientific Research Applications

(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as an electrophile, participating in various biochemical reactions. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related terpenoids:

Key Observations :

- Functional Groups: The nitrile group in the target compound introduces higher polarity compared to ketones in analogs like 6-methylionone or β-damascenone. This may reduce volatility and alter solubility in hydrophobic matrices (e.g., oils) .

Odor Activity and Sensory Properties

- Ketones (e.g., β-damascenone, 6-methylionone) are potent odorants with low odor thresholds due to their electrophilic carbonyl groups, which interact strongly with olfactory receptors .

- Nitriles: Nitriles generally exhibit higher odor thresholds compared to ketones, as seen in compounds like 2-isobutylthiazole (OAV = 8–15) versus (E)-β-damascenone (OAV > 1,000) in tomato volatiles . This suggests the target compound may contribute less to flavor or fragrance profiles unless derivatized.

Biological Activity

(E)-5-(2,6,6-Trimethyl-1-Cyclohexen-1-YL)-Pent-4-En-2-Ynenitrile is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula for (E)-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-pent-4-en-2-yne-nitrile is with a molecular weight of approximately 218.34 g/mol. The compound belongs to the class of organic compounds known as sesquiterpenoids , which are characterized by their complex structures derived from isoprene units.

| Property | Value |

|---|---|

| Molecular Formula | C14H22N |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | (E)-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-pent-4-en-2-yne-nitrile |

| CAS Number | Not available |

The biological activity of (E)-5-(2,6,6-trimethyl-1-cyclohexen-1-y-l)-pent-4-en-2-yne-nitrile has been studied in various contexts:

- Antimicrobial Activity : Studies indicate that compounds similar to (E)-5-(2,6,6-trimethyl-1-cyclohexen-1-y-l)-pent-4-en-2-yne-nitrile exhibit antimicrobial properties against a range of bacterial and fungal strains. The presence of the nitrile group may contribute to its bioactivity by interacting with microbial enzymes or cellular structures.

- Anti-inflammatory Effects : Research has shown that sesquiterpenoids can modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

- Antioxidant Properties : There is evidence that compounds with similar structures possess antioxidant capabilities, protecting cells from oxidative stress by scavenging free radicals.

Case Studies

Several studies have investigated the biological implications of compounds related to (E)-5-(2,6,6-trimethyl-1-cyclohexen-1-y-l)-pent-4-en-2-yne-nitrile:

- Study on Antimicrobial Efficacy : A study published in Food Chemistry evaluated the antimicrobial properties of various sesquiterpenoids. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and safety .

- Anti-inflammatory Research : In a study focused on inflammatory responses in human cell lines, it was found that sesquiterpenoids could significantly reduce the expression of inflammatory markers such as TNF-alpha and IL-6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.